Cas no 89-87-2 (2,4-dimethyl-1-nitrobenzene)

2,4-dimethyl-1-nitrobenzene structure
2,4-dimethyl-1-nitrobenzene structure
2,4-dimethyl-1-nitrobenzene
89-87-2
C8H9NO2
151.162562131882
MFCD00007169
34533
6991

2,4-dimethyl-1-nitrobenzene Properties

Names and Identifiers

    • 1,3-Dimethyl-4-nitrobenzene
    • 1,3-Dimethyl-4-nitrobenzene~2,4-Dimethylnitrobenzene
    • 4-Nitro-1,3-Dimethylbenzene
    • Nitromxylene
    • 2,4-Dimethy Nitrobenzene
    • 2,4-Dimethylnitrobenzene
    • 2,4-Dimethyl-1-nitrobenzene
    • 4-Nitro-m-xylene
    • NCGC00259772-01
    • 4-nitro-m-xylen
    • MFCD00007169
    • CHEMBL3182934
    • 1-Nitro-2,4-dimethylbenzene
    • Q27268162
    • NSC 50661
    • 2,4-dimethyl-1-nitro-benzene
    • DIMETHYL-4-NITROBENZENE, 1,3-
    • NCGC00257013-01
    • D97739
    • NCGC00091290-01
    • m-Xylene, 4-nitro-
    • NSC50661
    • AC-7422
    • NSC-50661
    • 2,4-Dimethyl-1-nitrobenzene, 98%
    • 7EM84EUE05
    • NCGC00091290-03
    • 2,4-dimethyinitrobenzene
    • 89-87-2
    • SCHEMBL557939
    • 4-nitro-m-xylol
    • NCGC00091290-02
    • EN300-105622
    • 4-Nitro-1,3-xylene
    • DTXCID605135
    • Benzene,4-dimethyl-1-nitro-
    • CAS-89-87-2
    • CCRIS 3120
    • AKOS015833322
    • DTXSID2025135
    • BS-18969
    • EINECS 201-947-4
    • 2,4-Di Methyl Nitro Benzene
    • UNII-7EM84EUE05
    • LS-1902
    • D0272
    • FT-0619241
    • W-100354
    • Benzene, 2,4-dimethyl-1-nitro-
    • Tox21_303215
    • EC 201-947-4
    • Tox21_202223
    • 2,4-Dimethyl-1-nitrobenzene (ACI)
    • m-Xylene, 4-nitro- (6CI, 7CI, 8CI)
    • NS00002448
    • DB-057173
    • +Expand
    • MFCD00007169
    • BBUPBICWUURTNP-UHFFFAOYSA-N
    • 1S/C8H9NO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3
    • [O-][N+](C1C(C)=CC(C)=CC=1)=O
    • 1865656

Computed Properties

  • 151.06300
  • 0
  • 0
  • 1
  • 151.063
  • 11
  • 153
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 45.8A^2

Experimental Properties

  • 2.73480
  • 45.82000
  • n20/D 1.549(lit.)
  • 133 mg/L (20 ºC)
  • 245°C
  • 7-9 °C (lit.)
  • Fahrenheit: 219.2 ° f
    Celsius: 104 ° c
  • Yellow liquid [1]
  • Stable. Incompatible with strong bases, strong oxidizing agents.
  • Insoluble in water, soluble in ethanol \ ether [7]
  • 1.117 g/mL at 25 °C(lit.)

2,4-dimethyl-1-nitrobenzene Security Information

2,4-dimethyl-1-nitrobenzene Customs Data

  • 29042000
  • China Customs Code:

    2904209090

    Overview:

    2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,4-dimethyl-1-nitrobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κ… Solvents: Water ;  3 h, 50 °C
Reference
Preparation of heteropoly acid based amphiphilic salts supported by nano oxides and their catalytic performance in the nitration of aromatics
Wang, Peng-cheng; Yao, Kai; Lu, Ming, RSC Advances, 2013, 3(7), 2197-2202

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
Reference
The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulfonic acid
Bullen, John V.; Ridd, John H.; Sabek, Omaima, Journal of the Chemical Society, 1990, (10), 1681-5

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Nitrogen dioxide
Reference
Thermal and Photochemical Nitration of Aromatic Hydrocarbons with Nitrogen Dioxide
Bosch, E.; Kochi, J. K., Journal of Organic Chemistry, 1994, 59(12), 3314-25

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Titania (acid phosphate-impregnated) Solvents: Acetic anhydride ;  0 °C; 30 min, rt; 24 h, rt
Reference
Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst
Dong, Xiongzi; Peng, Xinhua, Australian Journal of Chemistry, 2015, 68(7), 1122-1128

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Potassium iodide Solvents: Acetonitrile ,  Water ;  30 min, rt; 15 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Selective oxidation of aromatic amines to nitro derivatives using potassium iodide-tert-butyl hydroperoxide catalytic system
Reddy, K. Rajender; Maheswari, C. Uma; Venkateshwar, M.; Kantam, M. Lakshmi, Advanced Synthesis & Catalysis, 2009, 351, 93-96

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Titanium phosphate Solvents: Toluene ,  Water ;  10 min, rt
Reference
Acid phosphate-impregnated titania-catalyzed nitration of aromatic compounds with nitric acid
Bharadwaj, Saitanya K.; Hussain, Sahid; Kar, Manoranjan; Chaudhuri, Mihir K., Applied Catalysis, 2008, 343(1-2), 62-67

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Aluminum dihydrogen phosphate Solvents: Water ;  rt; 10 min, rt
Reference
Al(H2PO4)3. An efficient catalyst for nitration of organic compounds with nitric acid
Bharadwaj, Saitanya K.; Hussain, Sahid; Kar, Manoranjan; Chaudhuri, Mihir K., Catalysis Communications, 2008, 9(5), 919-923

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Bismuth nitrate ;  4 min, 25 °C
Reference
Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditions
Hajipour, A. R.; Zarei, A.; Ruoho, A. E., Russian Journal of Organic Chemistry, 2005, 41(10), 1493-1495

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Studies on nitration of aromatic compounds. V. Nitration of m-xylene with nitric acid in the presence of a liquid mixture of m-benzenedisulfonic acid and phosphoric acid
Kameo, Takashi; Manabe, Osamu, Nippon Kagaku Kaishi, 1977, (5), 691-4

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Nitric acid Solvents: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ;  10 min, rt
1.2 0.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Reference
Phosphonium ionic liquids as solvents for nitration reactions of arenes
Powell, Bethany D.; Powell, Gregory L.; Reeves, Perry C., Letters in Organic Chemistry, 2005, 2(6), 550-553

Synthetic Circuit 11

Reaction Conditions
Reference
Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrate
Olah, George A.; Narang, Subhash C., Synthesis, 1978, (9), 690-1

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium chloride Solvents: Dimethylacetamide
Reference
Bis(dealkoxycarbonylation) of nitroarylmalonates: a facile entry to alkylated nitro aromatics
Gurjar, Mukund; Reddy, Dandepally Srinivasa; Murugaiah, Andappan; Murugaiah, Subbaiah, Synthesis, 2000, (12), 1659-1661

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bismuth subnitrate Catalysts: Thionyl chloride Solvents: Dichloromethane ;  3 h, rt
Reference
Selective nitration of aromatic compounds with bismuth subnitrate and thionyl chloride
Muathen, Hussni A., Molecules, 2003, 8(7), 593-598

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  -5 °C; 4 h, -5 °C
Reference
Synthesis of 4-fluoro-3-methylbenzoic acid via selective oxidation with nitric acid
Lin, Yuan-bin; Liu, Xiang-heng, Xiangtan Daxue Ziran Kexue Xuebao, 2010, 32(4), 74-77

Synthetic Circuit 15

Reaction Conditions
Reference
Studies on nitration of aromatic compounds. VI. Nitration of substituted benzenes with nitric acid in the presence of ion-exchange resins
Kameo, Takashi; Hirashima, Tsuneaki; Manabe, Osamu, Nippon Kagaku Kaishi, 1983, (3), 414-19

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: 5,5-Dimethyl-1,3-dinitro-2,4-imidazolidinedione Catalysts: Ytterbium triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 h, rt → 60 °C
Reference
Dinitro-5,5-Dimethylhydantoin: An Arene Nitration Reagent
Jia, Fuqiang; Li, Ao; Hu, Xiangdong, Organic Letters, 2023, 25(25), 4605-4609

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Substitution reactions which proceed via radical anion intermediates. 34. Electron-transfer substitution reactions: facilitation by the cyano group
Kornblum, Nathan; Fifolt, Michael J., Tetrahedron, 1989, 45(5), 1311-22

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Benzene
Reference
Nitroacetylene equivalents. Preparation and cycloadditions of 2-phenylsulfinyl-1-nitroalkenes
Jung, Michael E.; Grove, David D., Journal of the Chemical Society, 1987, (10), 753-5

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Nitric acid Catalysts: Sulfuric acid (sulfated zirconia (ZrO2), nanomaterial loaded on magnetic iron oxide (…) ,  Titania (sulfated titania (TiO2), nanomaterial loaded on magnetic iron oxide (F…) Solvents: Carbon tetrachloride ,  Water ;  rt; rt → 50 °C; 1.5 h, 50 °C
Reference
Regioselective Nitration of Aromatics with Nanomagnetic Solid Superacid SO42-/ZrO2-MxOy-Fe3O4 and Its Theoretical Studies
Wang, Peng Cheng; et al, ChemPlusChem, 2013, 78(4), 310-317

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Catalysts: Sodium dodecylsulfonate ;  rt → 30 °C; 1.5 h, 30 °C; 30 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Regioselective nitration of aromatics under phase-transfer catalysis conditions
Wang, Peng-Cheng; et al, Catalysis Communications, 2011, 14(1), 42-47

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Nitric acid Catalysts: Zirconium dioxide (sulfated) ,  Titania (sulfated) Solvents: Carbon tetrachloride ,  Water ;  rt; rt → 50 °C; 2 h, 50 °C
Reference
Preparation, catalytic performance and theoretical study of porous sulfated binary metal oxides shell (SO42-/M1xOy-M2xOy) using pollen grain templates
Wang, Peng cheng; et al, Catalysis Communications, 2013, 39, 90-95

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Ethylammonium nitrate ;  > 1 min, rt
1.2 Reagents: Trifluoroacetic anhydride ;  -5 °C; 70 min, -5 °C → rt
Reference
Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration
Aridoss, Gopalakrishnan; et al, Journal of Organic Chemistry, 2011, 76(19), 8088-8094

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Acetic anhydride ;  0 °C; 30 min, rt; 24 h, rt
Reference
Regioselective Nitration of m-Xylene Catalyzed by Zeolite Catalyst
Dong, Xiongzi; et al, Australian Journal of Chemistry, 2015, 68(7), 1122-1128

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Benzenesulfonic acid, 2,4-dinitro-, lanthanum(3+) salt (3:1) Solvents: 1,2-Dichloroethane ,  Water ;  16 h, reflux
Reference
Lanthanide(III) nitrobenzenesulfonates as new nitration catalysts: The role of the metal and of the counterion in the catalytic efficiency
Parac-Vogt, Tatjana N.; et al, European Journal of Organic Chemistry, 2004, (22), 4560-4566

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ;  4 h, rt; 20 h, 60 °C
Reference
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Yin, Wan-Po; et al, Journal of Chemical Research, 2006, (9), 549-551

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Reference
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
Shi, Min; et al, Journal of Fluorine Chemistry, 2002, 113(2), 207-209

2,4-dimethyl-1-nitrobenzene Raw materials

2,4-dimethyl-1-nitrobenzene Preparation Products

2,4-dimethyl-1-nitrobenzene Related Literature